N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a thiophen-3-ylmethyl group at the 1-position and a pyridine-3-sulfonamide moiety at the 4-methyl position. This structure combines heterocyclic aromatic systems (thiophene and pyridine) with a sulfonamide functional group, which is frequently associated with biological activity, including enzyme inhibition (e.g., carbonic anhydrases) and antimicrobial effects . The thiophene moiety may enhance lipophilicity and influence binding interactions, while the sulfonamide group contributes to hydrogen bonding and electrostatic interactions with biological targets.
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-23(21,16-2-1-6-17-11-16)18-10-14-3-7-19(8-4-14)12-15-5-9-22-13-15/h1-2,5-6,9,11,13-14,18H,3-4,7-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSCWOFSLBTHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The thiophene ring is often introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the pyridine ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and large-scale batch reactors for the sulfonation step. The choice of catalysts and solvents would be critical to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and pyridine sulfonamide groups can bind to enzymes or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate (CAS 1396863-77-6)
This analog replaces the pyridine-3-sulfonamide group with a benzoate ester-linked sulfonamide. Unlike the target compound, this derivative lacks the pyridine nitrogen, which could reduce interactions with polar residues in enzyme active sites. No biological data are available for direct comparison, but structural differences suggest divergent pharmacokinetic profiles .
N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide (CAS 1235671-44-9)
Here, the thiophen-3-ylmethyl group is replaced with a pyrimidin-2-yl substituent. Pyrimidine’s electron-deficient aromatic system may enhance binding to nucleic acids or enzymes like kinases. The molecular weight (333.4 g/mol) is slightly lower than the target compound (exact weight unspecified), and the pyrimidine’s planar structure could improve stacking interactions in biological targets. However, the absence of sulfur in the substituent might reduce lipophilicity compared to the thiophene-containing analog .
Comparison with Sulfonamide Derivatives
N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides
These derivatives, studied for antibacterial and carbonic anhydrase inhibitory activity, feature a triazole ring instead of the piperidine-thiophene system. The triazole’s hydrogen-bonding capacity and aromaticity may enhance target affinity, as seen in compounds like thymol-sulfonamide conjugates with notable antibacterial effects . However, the target compound’s piperidine-thiophene scaffold could offer better blood-brain barrier penetration due to increased lipophilicity.
Goxalapladib (CAS 412950-27-7)
A structurally complex sulfonamide analog with a naphthyridine core, Goxalapladib is used in atherosclerosis treatment. Its large molecular weight (718.80 g/mol) and trifluoromethyl groups contrast sharply with the target compound’s simpler architecture. While both contain sulfonamide-like groups, Goxalapladib’s polyaromatic system likely targets inflammatory pathways, whereas the piperidine-thiophene scaffold in the target compound may favor central nervous system or enzyme-specific applications .
Comparison with Piperidine-Based Compounds
Fentanyl Analogs (e.g., 4’-Methyl Acetyl Fentanyl)
Piperidine-based opioids like 4’-methyl acetyl fentanyl share the piperidine core but are substituted with phenethyl and acetyl groups for µ-opioid receptor agonism. The target compound’s sulfonamide and thiophene groups preclude opioid activity, instead suggesting non-analgesic applications such as enzyme modulation. Pharmacokinetic differences are significant: fentanyl analogs prioritize rapid brain penetration, while the sulfonamide group in the target compound may favor longer plasma half-life and renal excretion .
Thiophene Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
This fentanyl analog incorporates a thiophene carboxamide group, similar to the target compound’s thiophene moiety. However, the carboxamide linkage and phenyl groups orient it toward opioid receptor binding. The target compound’s sulfonamide group and pyridine ring create distinct electronic and steric profiles, likely redirecting its bioactivity toward non-opioid targets .
Biological Activity
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring, a thiophene moiety, and a pyridine sulfonamide group. The synthesis typically involves several key steps:
- Formation of the Piperidine Intermediate : Synthesized through cyclization reactions starting from simple amines and aldehydes.
- Attachment of the Thiophene Group : Introduced via nucleophilic substitution reactions.
- Formation of the Pyridine-Sulfonamide Core : Achieved through sulfonation reactions followed by coupling with the piperidine-thiophene intermediate.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Studies have shown that derivatives of piperidine can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like Alzheimer's.
The biological activity of this compound is believed to involve:
- Target Interaction : The compound interacts with specific proteins or enzymes, modulating their activity.
- Cell Signaling Pathways : It may influence various signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of related piperidine derivatives, it was found that certain compounds demonstrated enhanced cytotoxicity compared to established chemotherapeutics like bleomycin. The mechanism involved the induction of apoptosis in cancer cells through mitochondrial pathways, highlighting the potential of this compound as a promising anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
